1,1-Dimethoxy-2-nonylcyclododecane
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Overview
Description
1,1-Dimethoxy-2-nonylcyclododecane is an organic compound with the molecular formula C23H46O2 It is a dimethyl acetal derivative of 2-nonylcyclododecanone This compound is characterized by its unique structure, which includes a cyclododecane ring substituted with a nonyl group and two methoxy groups at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-2-nonylcyclododecane can be synthesized through the acetalization of 2-nonylcyclododecanone with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Starting Material: 2-Nonylcyclododecanone.
Reagents: Methanol and an acid catalyst (e.g., p-toluenesulfonic acid).
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the acetal.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing industrial reactors to handle larger quantities of reactants.
Catalyst Recovery: Implementing methods to recover and reuse the acid catalyst to minimize waste and reduce costs.
Purification: Employing distillation or crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-2-nonylcyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its alcohol or hydrocarbon forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.
Major Products Formed
Oxidation: Formation of 2-nonylcyclododecanone or 2-nonylcyclododecanoic acid.
Reduction: Formation of 2-nonylcyclododecanol.
Substitution: Formation of various substituted cyclododecanes depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethoxy-2-nonylcyclododecane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-2-nonylcyclododecane involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nonyl group and cyclododecane ring provide hydrophobic interactions, affecting the compound’s solubility and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxycyclohexane: A smaller analog with a cyclohexane ring instead of a cyclododecane ring.
1,1-Dimethoxydodecane: Similar structure but lacks the cyclododecane ring.
2-Nonylcyclododecanone: The ketone precursor to 1,1-Dimethoxy-2-nonylcyclododecane.
Uniqueness
This compound is unique due to its large cyclododecane ring and the presence of both a nonyl group and two methoxy groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
618067-93-9 |
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Molecular Formula |
C23H46O2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
1,1-dimethoxy-2-nonylcyclododecane |
InChI |
InChI=1S/C23H46O2/c1-4-5-6-7-10-13-16-19-22-20-17-14-11-8-9-12-15-18-21-23(22,24-2)25-3/h22H,4-21H2,1-3H3 |
InChI Key |
VFSFSUOKMFLDLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCCCCCCCCCC1(OC)OC |
Origin of Product |
United States |
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